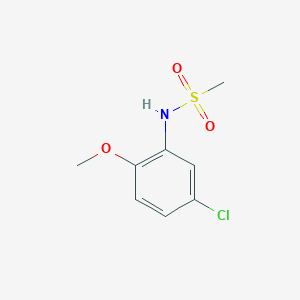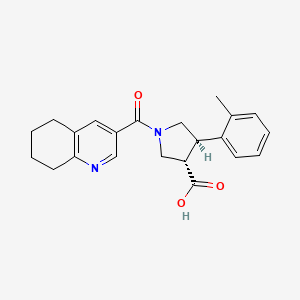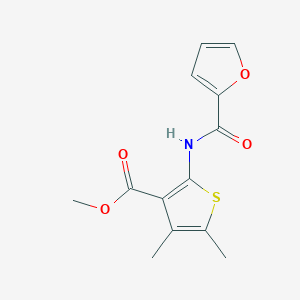
N-(5-chloro-2-methoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-chloro-2-methoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10ClNO3S . It has an average mass of 235.688 Da and a monoisotopic mass of 235.006989 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole .Molecular Structure Analysis
The molecular structure of “N-(5-chloro-2-methoxyphenyl)methanesulfonamide” is represented by the formula C8H10ClNO3S . This indicates that the molecule is composed of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Organic Compounds
Research demonstrates the utility of related sulfonamide compounds in the synthesis and characterization of organic compounds. For instance, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form three-dimensional self-assemblies, showcasing the role of sulfonate-phosphonate ligands in constructing supramolecular structures (R. Shankar et al., 2011). Similarly, α-fluoro(disulfonyl)methane and its analogues have been synthesized through a C–S bond forming strategy, underlining the synthetic utility of these compounds in creating fluoromethylated organic molecules (G. Prakash et al., 2010).
Microbial Reduction in Organic Synthesis
The stereoselective microbial reduction of certain sulfonamides to produce chiral intermediates for synthesis of pharmaceuticals, such as beta-receptor antagonists, highlights the application of these compounds in medicinal chemistry. This method provides a high yield and optical purity, demonstrating an effective biocatalytic approach to organic synthesis (Ramesh N. Patel et al., 1993).
Antibacterial Activity of Sulfonamide Derivatives
New sulfonamide derivatives and their metal complexes have been synthesized and shown to exhibit antibacterial activities against a range of gram-positive and gram-negative bacteria. This research contributes to the development of new antibacterial agents and highlights the potential of sulfonamide compounds in therapeutic applications (Ü. Özdemir et al., 2009).
Activation of Methane at Room Temperature
The activation of methane at room temperature over Zn modified H-ZSM-5 zeolite catalysts, resulting in the formation of surface methoxy intermediates, underscores the importance of sulfonamide-based catalysts in facilitating low-temperature chemical reactions. This study provides insights into the activation mechanisms of methane, a fundamental process in industrial chemistry (Jun Xu et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 5-Chloro-2-methoxyphenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRAFIXJWRGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)


![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)
![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)
![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)
![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)
![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)